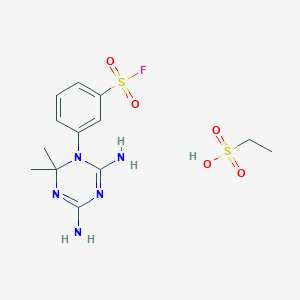
3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzenesulfonyl fluoride; ethanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzenesulfonyl Fluoride is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is known for its unique structure, which includes a triazine ring substituted with amino groups and a benzenesulfonyl fluoride moiety
Méthodes De Préparation
The synthesis of 3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzenesulfonyl Fluoride typically involves multiple steps. One common method includes the following steps:
Formation of the triazine ring: The triazine ring can be synthesized through the reaction of cyanuric chloride with appropriate amines under controlled conditions.
Substitution reactions: The amino groups are introduced through substitution reactions, where the chlorine atoms in the triazine ring are replaced by amino groups using reagents such as ammonia or primary amines.
Attachment of the benzenesulfonyl fluoride moiety: The final step involves the reaction of the triazine derivative with benzenesulfonyl fluoride under suitable conditions to yield the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to achieve efficient synthesis.
Analyse Des Réactions Chimiques
3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzenesulfonyl Fluoride undergoes various chemical reactions, including:
Substitution reactions: The compound can undergo nucleophilic substitution reactions, where the fluoride group is replaced by other nucleophiles such as amines or thiols.
Oxidation and reduction: The amino groups in the triazine ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling reactions:
Common reagents used in these reactions include ammonia, primary amines, thiols, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzenesulfonyl Fluoride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of new materials and catalysts.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzenesulfonyl Fluoride involves its ability to react with nucleophiles, forming stable covalent bonds. The fluoride group is highly reactive, allowing the compound to modify biomolecules and other substrates. The triazine ring provides stability and specificity to the reactions, making it a valuable tool in various chemical and biological processes.
Comparaison Avec Des Composés Similaires
Similar compounds include other triazine derivatives such as:
2-chloro-4,6-dimethoxy-1,3,5-triazine: Known for its use as a peptide coupling reagent.
3,7-diamino-2,8-dimethyldibenzothiophene sulfone: Used in the synthesis of advanced materials.
3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenol:
The uniqueness of 3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzenesulfonyl Fluoride lies in its combination of a reactive fluoride group and a stable triazine ring, providing a versatile platform for various applications.
Propriétés
Numéro CAS |
19159-36-5 |
|---|---|
Formule moléculaire |
C13H20FN5O5S2 |
Poids moléculaire |
409.5 g/mol |
Nom IUPAC |
3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzenesulfonyl fluoride;ethanesulfonic acid |
InChI |
InChI=1S/C11H14FN5O2S.C2H6O3S/c1-11(2)16-9(13)15-10(14)17(11)7-4-3-5-8(6-7)20(12,18)19;1-2-6(3,4)5/h3-6H,1-2H3,(H4,13,14,15,16);2H2,1H3,(H,3,4,5) |
Clé InChI |
WLPLQGLNXMZKNN-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC(=CC=C2)S(=O)(=O)F)N)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


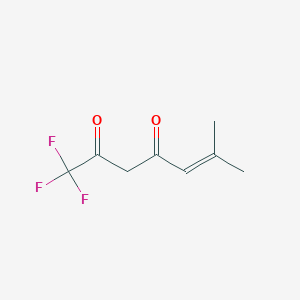
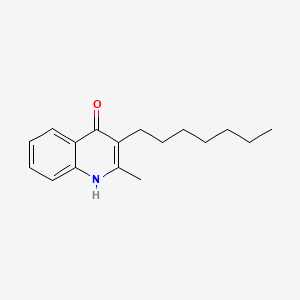

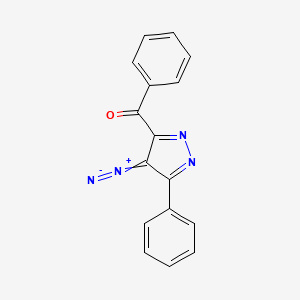
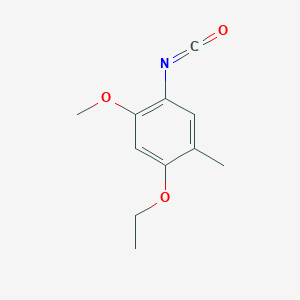
![8-[2-(Diethylamino)ethylsulfanyl]-1,3,9-trimethylpurine-2,6-dione;hydrochloride](/img/structure/B13993987.png)

![4-Hydroxy-n-[2-(pyrimidin-2-ylsulfamoyl)ethyl]butanamide](/img/structure/B13993998.png)
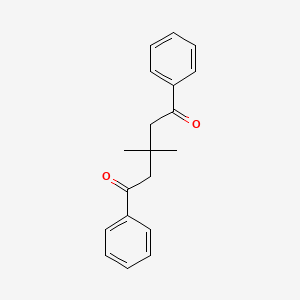
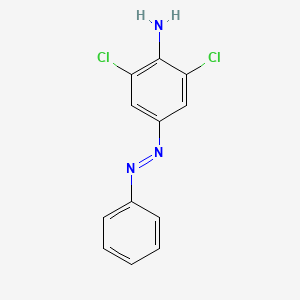

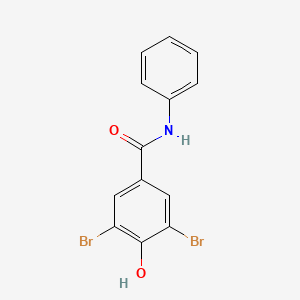
![N-[2-(aziridin-1-yl)ethyl]-6-chloropyridazin-3-amine](/img/structure/B13994028.png)
![Benzoic acid, 4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-, ethyl ester](/img/structure/B13994031.png)
